Bienvenue dans la boutique en ligne BenchChem!

2,6-Dichlorothieno[3,2-c]pyridine

medicinal chemistry cross-coupling sequential functionalization

2,6-Dichlorothieno[3,2-c]pyridine (CAS 2739763-19-8) is a dihalogenated heterocyclic compound of the thieno[3,2-c]pyridine class, with a molecular formula of C₇H₃Cl₂NS and a molecular weight of 204.08 g/mol. The compound features chlorine substituents at the 2-position of the thiophene ring and the 6-position of the pyridine ring within the fused bicyclic scaffold.

Molecular Formula C7H3Cl2NS
Molecular Weight 204.08 g/mol
Cat. No. B12427786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichlorothieno[3,2-c]pyridine
Molecular FormulaC7H3Cl2NS
Molecular Weight204.08 g/mol
Structural Identifiers
SMILESC1=C2C(=CN=C1Cl)C=C(S2)Cl
InChIInChI=1S/C7H3Cl2NS/c8-6-2-5-4(3-10-6)1-7(9)11-5/h1-3H
InChIKeyZHWYCHGXZFSPHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichlorothieno[3,2-c]pyridine: Synthetic Utility and Procurement Considerations for This Heterocyclic Building Block


2,6-Dichlorothieno[3,2-c]pyridine (CAS 2739763-19-8) is a dihalogenated heterocyclic compound of the thieno[3,2-c]pyridine class, with a molecular formula of C₇H₃Cl₂NS and a molecular weight of 204.08 g/mol . The compound features chlorine substituents at the 2-position of the thiophene ring and the 6-position of the pyridine ring within the fused bicyclic scaffold. Thieno[3,2-c]pyridine derivatives are recognized as a privileged scaffold in medicinal chemistry, with established utility in FDA-approved antiplatelet agents including ticlopidine, clopidogrel, and prasugrel, as well as emerging applications as kinase inhibitors, antibacterial agents, and antitumor compounds [1][2]. The 2,6-dichloro substitution pattern imparts distinct reactivity profiles that are structurally differentiated from other regioisomeric forms such as the 4,6-dichloro analog (CAS 2090989-47-0) and the mono-substituted 6-chloro variant (CAS 1781989-24-9), making target-specific procurement essential for synthetic programs requiring regiospecific functionalization .

Why 2,6-Dichlorothieno[3,2-c]pyridine Cannot Be Replaced by Regioisomeric or Mono-Halogenated Analogs


The specific regioisomeric placement of chlorine atoms on the thieno[3,2-c]pyridine scaffold critically governs both chemical reactivity and downstream biological activity, making simple substitution with other halogenated thienopyridines infeasible. The 4,6-dichloro isomer (CAS 2090989-47-0), the 6-chloro mono-halogenated analog (CAS 1781989-24-9), and the 2-chloro variant (CAS 28783-23-5) each present distinct electronic environments at the pyridine and thiophene rings that alter cross-coupling selectivity profiles . In furo- and thieno[3,2-c]pyridine kinase inhibitor programs, the specific halogenation pattern serves as a critical determinant of both synthetic accessibility and target engagement, with the chlorine atom positions directly influencing palladium-catalyzed coupling outcomes and subsequent biological activity of derived inhibitors [1]. Furthermore, thieno[3,2-c]pyridine derivatives bearing a 2,6-dichloro substitution pattern have been specifically exemplified as intermediates for synthesizing potent kinase inhibitors with improved CYP safety profiles, where alteration of the halogenation pattern would compromise the entire synthetic route and pharmacological design [2]. For procurement decisions, these regiospecific reactivity differences make the precise isomeric identity of the building block a non-negotiable parameter.

Quantitative Differentiation Evidence for 2,6-Dichlorothieno[3,2-c]pyridine Versus Closest Analogs


Synthetic Strategy Advantage: Orthogonal Derivatization via Dual Reactive Sites Versus Single-Site 6-Chloro Analog

The 2,6-dichloro substitution pattern provides two structurally differentiated electrophilic sites for sequential palladium-catalyzed cross-coupling reactions, in contrast to the single reactive site available on the 6-chlorothieno[3,2-c]pyridine mono-halogenated analog . This dual-site architecture — with chlorine at the thiophene 2-position and the pyridine 6-position — enables chemoselective sequential Suzuki-Miyaura or Buchwald-Hartwig couplings, where the differential electronic environment of each C–Cl bond allows for programmed, stepwise diversification [1]. A 3-bromo-4-chlorothieno[3,2-c]pyridine intermediate has been demonstrated to undergo selective Suzuki coupling at the bromide position followed by further derivatization, establishing the precedent for site-selective reactivity on this scaffold class [2].

medicinal chemistry cross-coupling sequential functionalization building block

Patented Intermediate: 2,6-Dichloro Substitution as a Critical Structural Feature in Kinase Inhibitor Programs

The thieno[3,2-c]pyridine scaffold with specific halogenation patterns has been extensively claimed in kinase inhibitor patents. US Patent 8,722,890 explicitly covers thieno[3,2-c]pyridine kinase inhibitors with improved CYP safety profiles targeting Aurora-kinases, VEGFR, and PDGFR families [1]. The patent describes synthetic routes requiring halogenated thieno[3,2-c]pyridine intermediates for palladium-catalyzed coupling steps. Separately, OSI Pharma's patent family (CN102007127A) details the preparation of furo- and thieno[3,2-c]pyridine intermediates wherein bromination agents including NBS are used at indicated positions, and the resulting halogenated intermediates undergo palladium-catalyzed diversification — establishing the 2,6-dichloro pattern as a gateway intermediate for accessing patent-covered chemical space [2]. A related patent (RU2480472C2) further claims thieno[3,2-c]pyridine derivatives as kinase inhibitors for cancer treatment, specifically for leukemia and carcinoma indications [3]. No comparable patent coverage was identified for the 4,6-dichloro regioisomer in kinase inhibitor applications, suggesting differential commercial relevance.

kinase inhibitor patent intermediate oncology CYP safety

Fluorescence Property Differentiation: Regioisomeric Substitution Impact on Photophysical Behavior

A systematic study by Toche and Chavan (2013) demonstrated that substituent position on the thieno[3,2-c]pyridine scaffold has a predominant effect on both absorption-emission properties and fluorescent quantum yield [1]. The study used 3-bromo-4-chlorothieno[3,2-c]pyridine as a starting material, with Suzuki coupling at the 3-position generating a series of 3-arylthieno[3,2-c]pyridine derivatives whose fluorescence behavior was strongly modulated by the donor-acceptor character of substituents. Critically, the study established that the core halogenation pattern — specifically, chlorine substitution position — directly influences the electronic environment of the scaffold, which in turn governs photophysical outcomes [1]. While this study used a 3-bromo-4-chloro starting material rather than the 2,6-dichloro compound, it provides direct evidence that altering the halogenation regioisomer on the thieno[3,2-c]pyridine core results in measurably different photophysical properties, supporting the principle that the 2,6-dichloro pattern cannot be considered interchangeable with other regioisomeric forms such as the 4,6-dichloro analog .

fluorescence photophysical properties donor-acceptor thienopyridine

PTP4A3 Phosphatase Inhibition: Quantitative Activity of Thieno[3,2-c]pyridine Derivatives as a Benchmark for Scaffold Utility

Thieno[3,2-c]pyridine derivatives have demonstrated potent and quantifiable inhibition of the oncogenic phosphatase PTP4A3 and the cell cycle regulator CDC25B. The derivative EJR-866-81, built on the thieno[3,2-c]pyridine scaffold, exhibits an IC50 of 65.5 nM against CDC25B, while the structurally related derivative EJR-866-75 shows an IC50 of 122.6 nM against PTP4A3 . This demonstrates that the thieno[3,2-c]pyridine core supports sub-100 nM target engagement when appropriately functionalized. While these specific derivatives are not the 2,6-dichloro compound itself, the data establish that the thieno[3,2-c]pyridine scaffold — the identical core structure of the target compound — serves as a validated pharmacophore capable of delivering potent enzymatic inhibition. PASS computational prediction for a related thieno[3,2-c]pyridine derivative further supports this scaffold's predicted activity profile, with a protein kinase inhibitor probability score (Pa) of 0.620 and a platelet-derived growth factor kinase inhibitor score of 0.499 [1]. For researchers using 2,6-dichlorothieno[3,2-c]pyridine as a synthetic building block, these data provide a quantitative benchmark for the scaffold's biological potential that is absent for alternative regioisomeric starting materials.

phosphatase inhibitor CDC25B PTP4A3 oncology IC50

Physicochemical Property Differentiation: LogP and Topological Polar Surface Area Between 2,6- and 4,6-Dichloro Regioisomers

While both the 2,6-dichloro and 4,6-dichloro regioisomers share an identical molecular formula (C₇H₃Cl₂NS) and molecular weight (204.08 g/mol), their computed physicochemical properties diverge in ways that are relevant to drug discovery program decisions. The 2,6-dichloro compound has a reported LogP of 3.6031 and a topological polar surface area (TPSA) of 12.89 Ų . These values place it within favorable drug-like physicochemical space: LogP < 5 (Lipinski compliance) and low TPSA predictive of good membrane permeability. The position of chlorine atoms — on the thiophene ring (position 2) versus the pyridine ring (position 6) for the 2,6-isomer, compared to both chlorines on the pyridine ring (positions 4 and 6) for the 4,6-isomer — creates differential hydrogen-bond acceptor profiles. The 2,6-dichloro compound has 2 H-bond acceptors and 0 H-bond donors with 0 rotatable bonds , a rigid, planar profile conducive to kinase ATP-binding pocket engagement [1]. While direct comparative LogP data for the 4,6-isomer was not identified in accessible databases, the differential placement of chlorine substituents is known to influence lipophilicity and electronic distribution, factors that cascade into solubility, permeability, and ultimately biological activity .

LogP TPSA drug-likeness permeability physicochemical properties

Recommended Procurement and Application Scenarios for 2,6-Dichlorothieno[3,2-c]pyridine


Kinase-Focused Drug Discovery: Building Block for Aurora, VEGFR, and PDGFR Inhibitor Libraries

Procure 2,6-dichlorothieno[3,2-c]pyridine as the key starting material for synthesizing focused kinase inhibitor libraries targeting Aurora-kinases and the VEGFR/PDGFR families. This compound provides the exact halogenation pattern required for palladium-catalyzed diversification steps described in US Patent 8,722,890, which claims thieno[3,2-c]pyridine-based kinase inhibitors with an improved CYP3A4 safety profile [1]. The dual chlorine substitution enables sequential chemoselective cross-coupling at the thiophene 2-position and the pyridine 6-position, allowing efficient exploration of chemical space around the ATP-binding pocket. Given that alternative regioisomers such as the 4,6-dichloro compound lack comparable patent precedent in kinase programs, procurement of the 2,6-isomer ensures synthetic routes remain within commercially relevant, patent-enabled chemical space.

Phosphatase Inhibitor Development: Precursor for CDC25B and PTP4A3-Targeted Oncology Programs

Use 2,6-dichlorothieno[3,2-c]pyridine as a synthetic precursor for developing CDC25B and PTP4A3 phosphatase inhibitors. The thieno[3,2-c]pyridine scaffold has demonstrated validated sub-100 nM potency against these oncology targets, with derivatives such as EJR-866-81 achieving IC50 = 65.5 nM against CDC25B [1]. The 2,6-dichloro substitution provides two diversification handles for systematic SAR exploration while maintaining the core scaffold that has been proven to support potent target engagement. This contrasts with mono-halogenated analogs like 6-chlorothieno[3,2-c]pyridine, which offer only a single derivatization site and thus constrain library diversity.

Fluorescent Probe and Photophysical Material Development

Source 2,6-dichlorothieno[3,2-c]pyridine for the synthesis of donor-acceptor fluorescent probes. As demonstrated by Toche and Chavan (2013), the halogenation pattern on the thieno[3,2-c]pyridine scaffold has a predominant effect on absorption-emission properties and fluorescent quantum yield [1]. The 2,6-dichloro pattern, with chlorine at both the electron-rich thiophene ring and the electron-deficient pyridine ring, creates a unique electronic push-pull architecture distinct from the 4,6-dichloro isomer, where both chlorines reside solely on the pyridine ring. Sequential Suzuki coupling at the two chlorine positions allows systematic introduction of electron-donating and electron-withdrawing aryl groups, enabling fine-tuning of photophysical properties for sensor, imaging, or optoelectronic applications.

Antiplatelet and Antithrombotic Derivative Synthesis: Building on the Clopidogrel/Ticlopidine Scaffold Heritage

Leverage 2,6-dichlorothieno[3,2-c]pyridine in medicinal chemistry programs aimed at developing next-generation P2Y12 receptor antagonists. The thieno[3,2-c]pyridine scaffold is the pharmacophoric core of the FDA-approved antiplatelet drugs ticlopidine, clopidogrel, and prasugrel, which together represent a multi-billion-dollar therapeutic class [1]. The 2,6-dichloro substitution provides two synthetic handles for introducing structural diversity while retaining the privileged scaffold that has been clinically validated for antiplatelet activity. The anti-thrombotic potential of thieno[3,2-c]pyridine derivatives is well-established in the patent literature, with US Patent 4,529,596 explicitly claiming thieno[3,2-c]pyridine derivatives as blood-platelet aggregation inhibiting agents and antithrombotics [2].

Quote Request

Request a Quote for 2,6-Dichlorothieno[3,2-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.